2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine
Overview
Description
“2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H4BrF3N4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a bromo-pyrazolyl group and a trifluoromethyl group . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 225.05 . The compound should be stored in a dry room at normal temperature .Scientific Research Applications
Structural Analysis and Synthesis Techniques
- A study by Bunker et al. (2010) explored the structural characteristics of a similar compound, 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing insights into the substitution patterns and planarity of molecules in this class (Bunker et al., 2010).
- Another research by Kuhn et al. (2015) detailed the ultrasound-promoted synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an efficient and environmentally friendly method of producing these compounds (Kuhn et al., 2015).
Biological and Pharmacological Studies
- Adhikari et al. (2012) synthesized and characterized 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidines, assessing their antioxidant, anti-inflammatory, and analgesic activities. Some of these compounds showed potent biological activities (Adhikari et al., 2012).
Applications in Material Science
- Chang et al. (2013) utilized pyrimidine chelates to synthesize a new class of heteroleptic Ir(III) metal complexes, potentially useful for organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Antiviral and Antimicrobial Properties
- Munier-Lehmann et al. (2015) found that derivatives of 2-(pyrazol-1-yl)pyrimidines had notable antiviral properties, specifically inhibiting the measles virus replication (Munier-Lehmann et al., 2015).
- Prakash et al. (2011) developed new triazolo[4,3-a]pyridines, exhibiting potent antimicrobial agents, through iodine(III)-mediated synthesis involving pyrazolylpyrimidines (Prakash et al., 2011).
Other Chemical Applications
- Abdelhamid et al. (2017) used a related compound as a precursor for synthesizing various functionalized heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Abdelhamid et al., 2017).
Safety and Hazards
Future Directions
The future directions for “2-(4-Bromo-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods and biological activities . Given the wide range of biological activities exhibited by pyrazole derivatives, there may be potential for discovering new applications in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-4-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEMXWKUVYYUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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